molecular formula C6H11NO4 B1605711 Dimethyl L-aspartate CAS No. 6384-18-5

Dimethyl L-aspartate

Cat. No.: B1605711
CAS No.: 6384-18-5
M. Wt: 161.16 g/mol
InChI Key: BYHXBBOSJKPUJL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl L-aspartate is a chemical compound derived from L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins It is the dimethyl ester of L-aspartic acid, with the molecular formula C6H11NO4

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl L-aspartate can be synthesized through the esterification of L-aspartic acid. One common method involves the use of chlorotrimethylsilane as an acid catalyst precursor. The reaction typically proceeds at room temperature or slightly elevated temperatures (around 50°C) in the presence of alcohols such as methanol or ethanol. The process involves the formation of dimethyl esters of L-aspartic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar catalysts and reaction conditions. The scalability of the process ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Dimethyl L-aspartate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the ester groups.

    Substitution: Substitution reactions can occur at the amino group or ester groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl L-aspartate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in neurotransmission and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications, particularly in neurological disorders.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of dimethyl L-aspartate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a neurotransmitter or neuromodulator, influencing synaptic transmission and neuronal activity. The compound is transported via the aspartate-glutamate carrier to the cytosol, where it participates in protein and nucleotide synthesis, gluconeogenesis, and other metabolic processes .

Comparison with Similar Compounds

    L-aspartic acid: The parent compound from which dimethyl L-aspartate is derived.

    D-aspartic acid: An isomer with different biological functions.

    Dimethyl D-aspartate: The dimethyl ester of D-aspartic acid.

Uniqueness: this compound is unique due to its specific esterification, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar molecules. Its role in various metabolic pathways and potential therapeutic applications further highlight its uniqueness .

Properties

IUPAC Name

dimethyl (2S)-2-aminobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3,7H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHXBBOSJKPUJL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213289
Record name Dimethyl L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6384-18-5
Record name 1,4-Dimethyl L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6384-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl L-aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006384185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl L-aspartate
Reactant of Route 2
Reactant of Route 2
Dimethyl L-aspartate
Reactant of Route 3
Reactant of Route 3
Dimethyl L-aspartate
Reactant of Route 4
Reactant of Route 4
Dimethyl L-aspartate
Reactant of Route 5
Reactant of Route 5
Dimethyl L-aspartate
Reactant of Route 6
Reactant of Route 6
Dimethyl L-aspartate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.